1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a complex organic compound that features a benzodioxole ring, a pyrimidine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrimidine Ring: This involves the condensation of appropriate amines with carbonyl compounds.
Coupling Reactions: The benzodioxole and pyrimidine intermediates are then coupled through a urea linkage, often using reagents like phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be studied for its interactions with enzymes or receptors, potentially serving as an inhibitor or activator.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or infectious diseases.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, modulating their function through binding interactions. This could involve inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-AMINOPHENYL)UREA
- 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-{[2-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
Uniqueness
The unique combination of the benzodioxole and pyrimidine rings, along with the specific substitutions, might confer unique biological activity or chemical reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H22N6O3 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C21H22N6O3/c1-3-22-20-23-13(2)10-19(27-20)24-14-4-6-15(7-5-14)25-21(28)26-16-8-9-17-18(11-16)30-12-29-17/h4-11H,3,12H2,1-2H3,(H2,25,26,28)(H2,22,23,24,27) |
InChI Key |
NIZBLGNBZCGZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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